N'-[(E)-(2-hydroxyphenyl)methylidene]-4-[(4-methylphenoxy)methyl]benzohydrazide
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Overview
Description
N’-[(E)-(2-hydroxyphenyl)methylidene]-4-[(4-methylphenoxy)methyl]benzohydrazide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-hydroxyphenyl)methylidene]-4-[(4-methylphenoxy)methyl]benzohydrazide typically involves the condensation reaction between 2-hydroxybenzaldehyde and 4-[(4-methylphenoxy)methyl]benzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity by adjusting reaction conditions such as temperature, solvent, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-hydroxyphenyl)methylidene]-4-[(4-methylphenoxy)methyl]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenolic hydroxyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding quinones or carboxylic acids.
Reduction: Reduced hydrazones or amines.
Substitution: Alkylated derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an enzyme inhibitor and its pharmacological applications.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-hydroxyphenyl)methylidene]-4-[(4-methylphenoxy)methyl]benzohydrazide involves its ability to form stable complexes with metal ions. This property is attributed to the presence of the Schiff base moiety, which can coordinate with metal ions through nitrogen and oxygen atoms. The compound’s biological activity is often linked to its interaction with specific enzymes or receptors, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(2-hydroxyphenyl)methylidene]-4-[(4-methylphenoxy)methyl]benzohydrazide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the 4-methylphenoxy group enhances its hydrophobicity and potential interactions with biological membranes, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H20N2O3 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-[(4-methylphenoxy)methyl]benzamide |
InChI |
InChI=1S/C22H20N2O3/c1-16-6-12-20(13-7-16)27-15-17-8-10-18(11-9-17)22(26)24-23-14-19-4-2-3-5-21(19)25/h2-14,25H,15H2,1H3,(H,24,26)/b23-14+ |
InChI Key |
VINPUUQDSGMVEC-OEAKJJBVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CC=C3O |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=C3O |
Origin of Product |
United States |
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